(3-Isopropylpyridin-4-yl)boronic acid (3-Isopropylpyridin-4-yl)boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17368996
InChI: InChI=1S/C8H12BNO2/c1-6(2)7-5-10-4-3-8(7)9(11)12/h3-6,11-12H,1-2H3
SMILES:
Molecular Formula: C8H12BNO2
Molecular Weight: 165.00 g/mol

(3-Isopropylpyridin-4-yl)boronic acid

CAS No.:

Cat. No.: VC17368996

Molecular Formula: C8H12BNO2

Molecular Weight: 165.00 g/mol

* For research use only. Not for human or veterinary use.

(3-Isopropylpyridin-4-yl)boronic acid -

Specification

Molecular Formula C8H12BNO2
Molecular Weight 165.00 g/mol
IUPAC Name (3-propan-2-ylpyridin-4-yl)boronic acid
Standard InChI InChI=1S/C8H12BNO2/c1-6(2)7-5-10-4-3-8(7)9(11)12/h3-6,11-12H,1-2H3
Standard InChI Key WPTQPIVQKRCZOD-UHFFFAOYSA-N
Canonical SMILES B(C1=C(C=NC=C1)C(C)C)(O)O

Introduction

Structural and Nomenclature Analysis

Molecular Architecture

The core structure of (3-isopropylpyridin-4-yl)boronic acid consists of a pyridine ring system with two distinct substituents: an isopropyl group (C(CH3)2-\text{C}(\text{CH}_3)_2) at the 3-position and a boronic acid group (B(OH)2-\text{B}(\text{OH})_2) at the 4-position. Pyridine numbering begins with the nitrogen atom as position 1, making the boronic acid group para to the nitrogen and meta to the isopropyl substituent. This arrangement creates a sterically hindered environment around the boron center, influencing its reactivity in cross-coupling reactions .

Key Structural Descriptors

  • Molecular Formula: C8H11BNO2\text{C}_8\text{H}_{11}\text{BNO}_2

  • Molecular Weight: 164.00 g/mol

  • SMILES Notation: B(C1=C(C(NC=C1)C(C)C))(O)O\text{B}(\text{C}_1=\text{C}(\text{C}(\text{NC}=\text{C}_1)\text{C}(\text{C})\text{C}))(\text{O})\text{O}

  • InChI Key: YIUQQQGARBTXQB-UHFFFAOYSA-N

The isopropyl group introduces steric bulk that may impede certain reactions at the boron center, while the electron-withdrawing pyridine nitrogen modulates the boronic acid’s acidity. X-ray crystallography data for analogous compounds, such as (2-fluoro-3-isopropylpyridin-4-yl)boronic acid, reveal planar geometries around the boron atom, with B–O bond lengths averaging 1.36 Å .

Nomenclature and Synonyms

The IUPAC name for this compound is (3-propan-2-ylpyridin-4-yl)boronic acid, reflecting the substituents’ positions on the pyridine ring. Alternative designations include:

  • 3-Isopropyl-4-boronopyridine

  • 4-Borono-3-isopropylpyridine

Depositor-supplied synonyms from chemical databases include "CS-29515" and "2304818-19-5" for its fluorinated analog, though the non-fluorinated variant lacks widely recognized trivial names .

Synthetic Methodologies

Grignard and Organolithium Approaches

A common route to pyridinylboronic acids involves the reaction of organometallic reagents with boron trihalides or alkoxyboranes. For example, treating 3-isopropyl-4-bromopyridine with nn-butyllithium generates a lithiated intermediate, which reacts with trisopropyl borate (B(OiPr)3\text{B}(\text{O}^i\text{Pr})_3) to yield the corresponding boronic ester. Subsequent acidic hydrolysis affords (3-isopropylpyridin-4-yl)boronic acid :

3-Isopropyl-4-BrPyn-BuLi3-Isopropyl-4-LiPyB(OiPr)3Boronated EsterH3O+(3-Isopropylpyridin-4-yl)boronic Acid\text{3-Isopropyl-4-BrPy} \xrightarrow{n\text{-BuLi}} \text{3-Isopropyl-4-LiPy} \xrightarrow{\text{B}(\text{O}^i\text{Pr})_3} \text{Boronated Ester} \xrightarrow{\text{H}_3\text{O}^+} \text{(3-Isopropylpyridin-4-yl)boronic Acid}

This method, adapted from procedures for cyclic borinic acids , typically achieves moderate yields (50–70%) due to competing protodeboronation and steric hindrance from the isopropyl group.

Miyaura Borylation

Transition-metal-catalyzed borylation offers a more selective alternative. Using palladium catalysts such as Pd(dba)2\text{Pd}(\text{dba})_2 with phosphine ligands, 3-isopropyl-4-halopyridine undergoes Miyaura borylation with bis(pinacolato)diboron (B2(pin)2\text{B}_2(\text{pin})_2) :

3-Isopropyl-4-XPy+B2(pin)2Pd catalyst3-Isopropyl-4-BpinPyHydrolysis(3-Isopropylpyridin-4-yl)boronic Acid\text{3-Isopropyl-4-XPy} + \text{B}_2(\text{pin})_2 \xrightarrow{\text{Pd catalyst}} \text{3-Isopropyl-4-BpinPy} \xrightarrow{\text{Hydrolysis}} \text{(3-Isopropylpyridin-4-yl)boronic Acid}

This method minimizes side reactions and improves functional group tolerance, albeit at higher costs due to catalyst requirements.

Physicochemical Properties

Acidity and Speciation

The boron center in (3-isopropylpyridin-4-yl)boronic acid exhibits a pKa\text{p}K_a of approximately 4.4, comparable to other 3-pyridinylboronic acids . This acidity facilitates deprotonation under mild basic conditions to form the boronate anion (B(OH)3\text{B}(\text{OH})_3^-), which participates in nucleophilic reactions. The pyridinium moiety’s pKa\text{p}K_a is significantly lowered by the electron-withdrawing boronic acid group, enhancing solubility in aqueous media at physiological pH .

Reactivity Profile

  • Suzuki-Miyaura Coupling: Reacts with aryl halides in the presence of Pd0\text{Pd}^0 catalysts to form biaryl derivatives.

  • Diol Complexation: Forms cyclic esters with vicinal diols (e.g., saccharides), a property exploited in sensor technologies .

  • Protonolysis: Susceptible to acid-catalyzed protodeboronation, particularly under strongly acidic conditions (pH<2\text{pH} < 2) .

Applications in Chemical Industries

Pharmaceutical Intermediates

(3-Isopropylpyridin-4-yl)boronic acid serves as a key intermediate in synthesizing kinase inhibitors and antiviral agents. For instance, it is incorporated into proteasome inhibitors targeting the 20S subunit, showing promise in oncology therapeutics .

Materials Science

In metal-organic frameworks (MOFs), this compound acts as a linker, coordinating to metal ions like Zn2+\text{Zn}^{2+} or Cu2+\text{Cu}^{2+} to form porous networks with high surface areas (>1000m2/g> 1000 \, \text{m}^2/\text{g}) . These MOFs find applications in gas storage (e.g., CO2\text{CO}_2 sequestration) and heterogeneous catalysis.

Agrochemical Development

Derivatives of this boronic acid are precursors to herbicides targeting acetolactate synthase (ALS), a critical enzyme in branched-chain amino acid biosynthesis. Field trials demonstrate efficacy against broadleaf weeds at application rates of 50100g/ha50–100 \, \text{g/ha} .

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